

physical and chemical properties of Methyl 3-oxocyclobutanecarboxylate

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Compound of Interest

Compound Name:	Methyl 3-oxocyclobutanecarboxylate
Cat. No.:	B044603

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An In-depth Technical Guide to Methyl 3-oxocyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Methyl 3-oxocyclobutanecarboxylate**, a versatile building block in organic synthesis. This document details its characteristics, synthesis, and key reactions, offering valuable information for its application in research and development, particularly in the pharmaceutical industry.

Core Physical and Chemical Properties

Methyl 3-oxocyclobutanecarboxylate is a cyclic ketoester that typically presents as a colorless to pale yellow liquid or a low-melting solid at room temperature.^[1] It possesses a four-membered carbon ring, which imparts significant ring strain, influencing its reactivity.

Physicochemical Data

The following tables summarize the key quantitative data for **Methyl 3-oxocyclobutanecarboxylate**.

Property	Value	Source
Molecular Formula	C ₆ H ₈ O ₃	[2] [3]
Molecular Weight	128.13 g/mol	[2] [3]
Appearance	Colorless to pale yellow liquid or low-melting solid	
Boiling Point	188.0 ± 33.0 °C (Predicted)	[2]
98 °C at 15 mmHg	[4]	
Density	1.219 g/mL	[2]
Refractive Index	1.473	
Flash Point	73 °C	[4]
Solubility	Slightly soluble in water; soluble in organic solvents like ethanol and acetone.	
pKa	Data not available	

Spectral Data

Spectrum Type	Key Features	Source
¹ H NMR (400 MHz, CDCl ₃)	δ 3.78 (s, 3H), 3.40-3.47 (m, 2H), 3.22-3.34 (m, 3H)	[2]
¹³ C NMR	<p>Predicted peaks for C=O (ketone), C=O (ester), -OCH₃, and cyclobutane carbons.</p> <p>Ketone C=O is expected around 200-210 ppm, ester C=O around 170-175 ppm, -OCH₃ around 50-55 ppm, and aliphatic carbons in the 20-50 ppm range.</p>	
Infrared (IR)	<p>Characteristic peaks are expected for the ketone C=O stretch (around 1785 cm⁻¹, typical for strained cyclic ketones), the ester C=O stretch (around 1735-1750 cm⁻¹), and C-O stretches (1000-1300 cm⁻¹).</p>	[5]

Synthesis of Methyl 3-oxocyclobutanecarboxylate

The most common method for the synthesis of **Methyl 3-oxocyclobutanecarboxylate** is the acid-catalyzed esterification of 3-oxocyclobutanecarboxylic acid with methanol.

Experimental Protocol: Esterification

Materials:

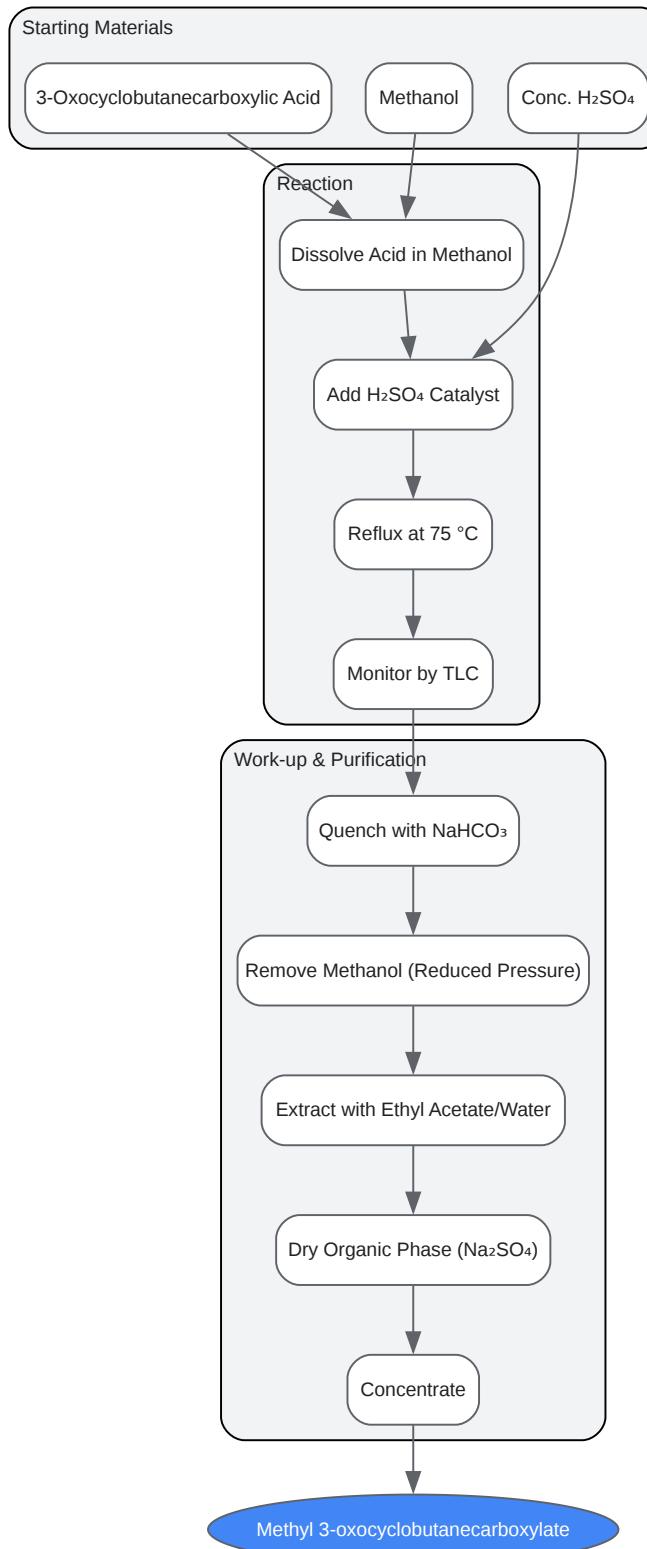
- 3-oxocyclobutanecarboxylic acid (1 g, 8.77 mmol)
- Methanol (appropriate amount to dissolve the acid)
- Concentrated sulfuric acid (0.2 mL)

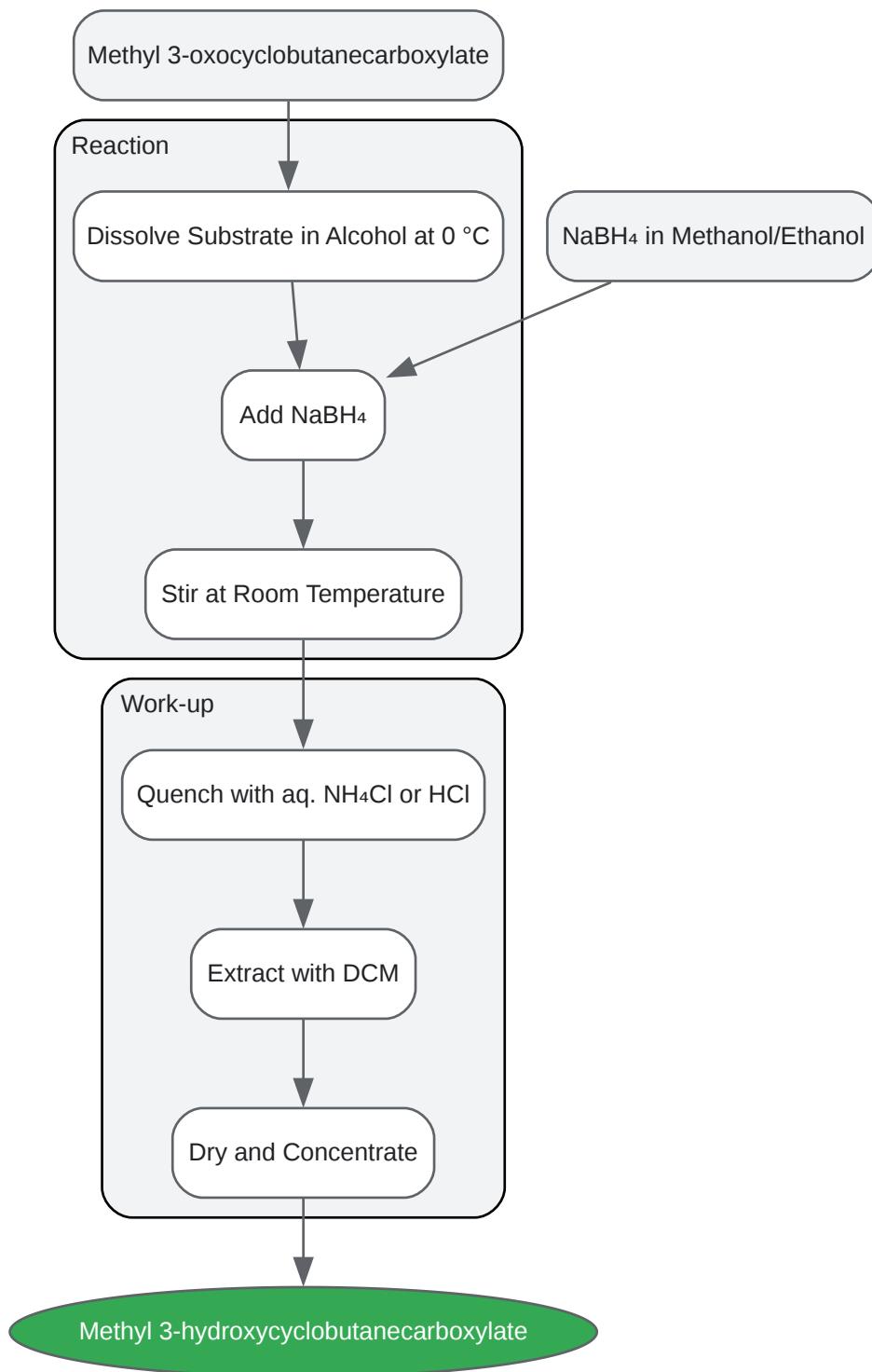
- Saturated sodium bicarbonate solution
- Ethyl acetate
- Water
- Anhydrous sodium sulfate

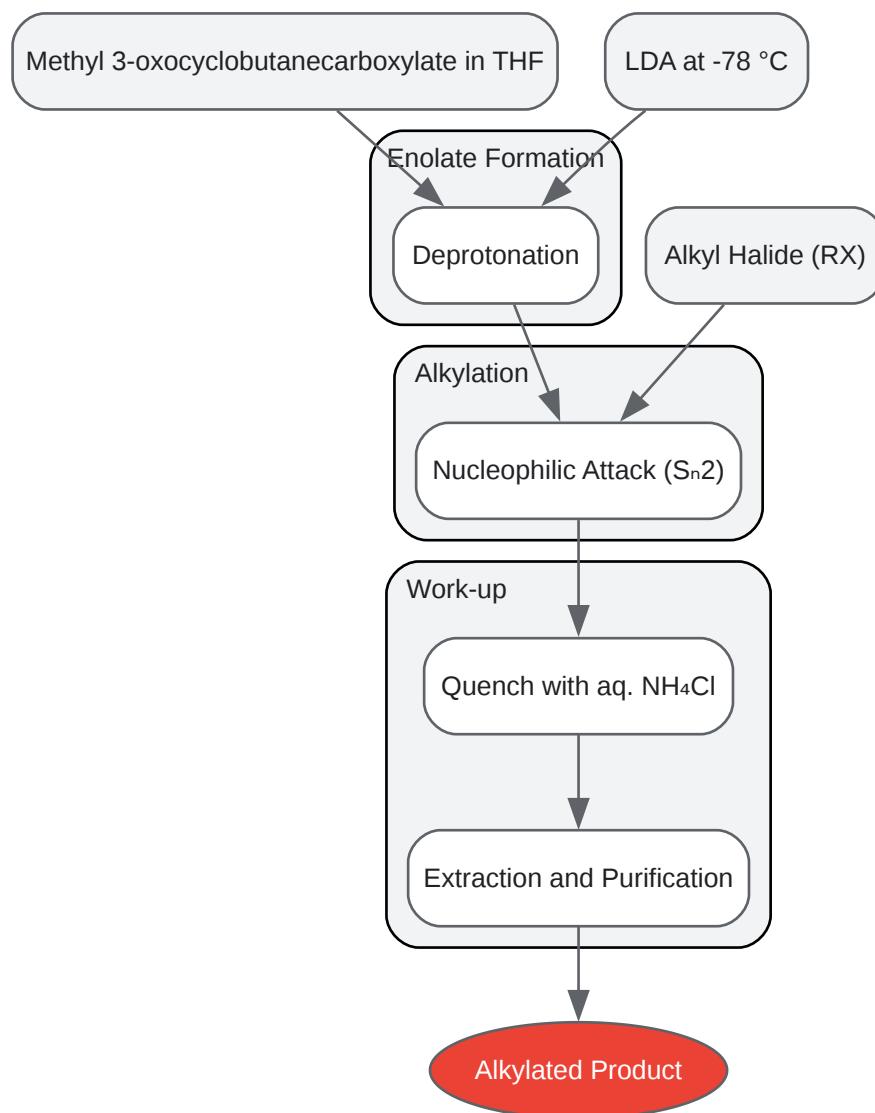
Procedure:

- Dissolve 3-oxocyclobutanecarboxylic acid in methanol in a round-bottom flask.
- Slowly add concentrated sulfuric acid dropwise to the solution.
- Heat the reaction mixture to reflux at 75 °C.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and quench by adding saturated sodium bicarbonate solution.
- Remove methanol by distillation under reduced pressure.
- Extract the resulting residue with ethyl acetate and water.
- Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield **Methyl 3-oxocyclobutanecarboxylate** as a colorless oil.[\[2\]](#)

Synthesis Workflow







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